molecular formula C8H8BrNO B3248647 (E)-2-Bromo-3-(2-methoxyvinyl)pyridine CAS No. 1884203-32-0

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Cat. No.: B3248647
CAS No.: 1884203-32-0
M. Wt: 214.06
InChI Key: KUNAEAAAKMZQGY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the second position and a methoxyvinyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine typically involves the bromination of 3-(2-methoxyvinyl)pyridine. This can be achieved through various methods, including:

    Direct Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Electrophilic Aromatic Substitution: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding 2-bromo-3-(2-hydroxyethyl)pyridine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-amino-3-(2-methoxyvinyl)pyridine or 2-thio-3-(2-methoxyvinyl)pyridine.

    Oxidation: Formation of 2-bromo-3-(2-formylvinyl)pyridine or 2-bromo-3-(2-carboxyvinyl)pyridine.

    Reduction: Formation of 2-bromo-3-(2-hydroxyethyl)pyridine.

Scientific Research Applications

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxyvinyl group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(2-hydroxyvinyl)pyridine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Bromo-3-(2-ethoxyvinyl)pyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    2-Chloro-3-(2-methoxyvinyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is unique due to the presence of both a bromine atom and a methoxyvinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-[(E)-2-methoxyethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAEAAAKMZQGY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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